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molecular formula C14H11FO2 B8742855 Benzyl 2-fluorobenzoate

Benzyl 2-fluorobenzoate

Cat. No. B8742855
M. Wt: 230.23 g/mol
InChI Key: BVLCXWRQHDRIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312361B2

Procedure details

Benzyl alcohol (2.60 mL, 25.1 mmol) was added slowly to a stirring solution of 2-fluorobenzoic acid (2.92 g, 20.8 mmol), 4-(dimethylamino)pyridine (251 mg, 2.05 mmol), and 1,3-dicyclohexylcarbodiimide (5.16 g, 25.0 mmol) in anhydrous CH2Cl2 at room temperature under an Ar atmosphere. After 18 h the precipitate was filtered off and washed with CH2Cl2, and the filtrate was concentrated with silica to a powder. Flash chromatographic purification over silica (10% to 20% gradient EtOAc in hexanes) afforded 16 as a clear, colorless liquid (4.20 g, 88%). 1H-NMR (500 MHz, CDCl3) δ 5.39 (s, 2H), 7.14 (ddd, J=1.1, 8.4, 9.5 Hz, 1H), 7.20 (dt, J=1.1, 7.7 Hz, 1H), 7.31-7.36 (m, 1H), 7.37-7.41 (m, 2H), 7.44-7.48 (m, 2H), 7.49-7.55 (m, 1H), 7.96 (dt, J=1.8, 7.3 Hz); 13C-NMR (125 MHz, CDCl3) δ 66.93, 117.0 (d, JC-F=22.1 Hz), 118.7 (d, JC-F=9.6 Hz), 124.0 (d, JC-F=3.8 Hz), 128.1, 128.2, 128.6, 132.2, 134.6 (d, JC-F=9.6 Hz), 135.7, 162.1 (d, JC-F=260 Hz), 164.2 (d, JC-F=3.8 Hz); GC-MS 230 m/z [M]+, C14H11OF2 requires 230.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
251 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=[O:13].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:1]([O:8][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[F:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2.92 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Name
Quantity
5.16 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
251 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 18 h the precipitate was filtered off
Duration
18 h
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated with silica to a powder
CUSTOM
Type
CUSTOM
Details
Flash chromatographic purification over silica (10% to 20% gradient EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=CC=C1)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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